3-(Hydroxymethyl)cyclobutanone

Description

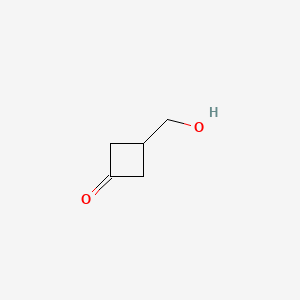

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670329 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183616-18-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(hydroxymethyl)cyclobutanone from commercially available starting materials

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(hydroxymethyl)cyclobutanone, a valuable building block in medicinal chemistry and materials science. The synthesis commences with commercially available starting materials and proceeds through a protected intermediate, 3-(benzyloxy)cyclobutanone. This strategy involves a [2+2] cycloaddition to construct the cyclobutane ring, followed by a reductive dechlorination, and concludes with a deprotection step to unveil the target molecule. This document furnishes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the reaction workflow to support researchers, scientists, and professionals in drug development.

Introduction

Cyclobutane scaffolds are integral structural motifs in a myriad of biologically active molecules and functional materials. The inherent ring strain of the four-membered ring imparts unique conformational properties and reactivity, making cyclobutane derivatives attractive targets in organic synthesis. Specifically, this compound serves as a versatile bifunctional intermediate, possessing a reactive ketone and a primary alcohol, which can be orthogonally functionalized for the elaboration of more complex molecular architectures. This guide details a reliable and scalable synthetic route from readily accessible commercial precursors.

Overall Synthetic Strategy

The synthesis of this compound is strategically approached via a three-step sequence involving the formation of a benzyl-protected intermediate. This approach circumvents potential complications arising from the free hydroxyl group during the initial ring-forming and dechlorination steps.

The overall transformation is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, reaction conditions, and key reagents.

Step 1: Synthesis of 2,2-Dichloro-3-(benzyloxy)cyclobutanone via [2+2] Cycloaddition

The initial step involves the in situ generation of dichloroketene from trichloroacetyl chloride and a zinc-copper couple, which then undergoes a [2+2] cycloaddition with benzyl vinyl ether to form the dichlorocyclobutanone ring.

Caption: Reaction scheme for the [2+2] cycloaddition.

Experimental Protocol:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a zinc-copper couple (1.5 eq.). Anhydrous diethyl ether is added, followed by a solution of benzyl vinyl ether (1.0 eq.) in diethyl ether. The dropping funnel is charged with a solution of trichloroacetyl chloride (1.1 eq.) in anhydrous diethyl ether. The trichloroacetyl chloride solution is added dropwise to the vigorously stirred suspension over several hours at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature overnight. The mixture is then filtered through a pad of celite to remove the unreacted zinc-copper couple and zinc salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Materials | Benzyl vinyl ether, Trichloroacetyl chloride, Zinc, Copper(II) sulfate |

| Solvent | Anhydrous Diethyl Ether |

| Key Reagent | Zinc-Copper Couple |

| Reaction Temperature | Room Temperature to gentle reflux |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-75% |

Step 2: Reductive Dechlorination to 3-(Benzyloxy)cyclobutanone

The dichlorinated intermediate is then subjected to a reductive dechlorination using zinc dust in acetic acid to yield the protected 3-(benzyloxy)cyclobutanone.

Experimental Protocol:

To a solution of 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq.) in glacial acetic acid, activated zinc dust (3.0-5.0 eq.) is added portion-wise with stirring. The reaction is exothermic and may require cooling in a water bath to maintain the temperature below 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove excess zinc, and the filtrate is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

| Parameter | Value |

| Starting Material | 2,2-Dichloro-3-(benzyloxy)cyclobutanone |

| Reducing Agent | Activated Zinc Dust |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Step 3: Deprotection to this compound

The final step is the removal of the benzyl protecting group via catalytic hydrogenation to afford the target molecule, this compound.[1]

Experimental Protocol:

In a hydrogenation vessel, 3-(benzyloxy)cyclobutanone (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution. The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

| Parameter | Value |

| Starting Material | 3-(Benzyloxy)cyclobutanone |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | 1-3 atm |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | >95% |

Summary of Quantitative Data

The following table summarizes the typical yields for each step of the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | [2+2] Cycloaddition | Benzyl vinyl ether | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | 60-75 |

| 2 | Reductive Dechlorination | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | 3-(Benzyloxy)cyclobutanone | 80-90 |

| 3 | Deprotection (Hydrogenolysis) | 3-(Benzyloxy)cyclobutanone | This compound | >95 |

| Overall Yield | Benzyl vinyl ether | This compound | 46-64 |

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound from commercially available starting materials. The presented protocols, supported by quantitative data and workflow visualizations, offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The use of a benzyl protecting group strategy allows for the clean and high-yielding construction and functionalization of the cyclobutane core. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

CAS number and IUPAC name for 3-(hydroxymethyl)cyclobutanone

CAS Number: 183616-18-4 IUPAC Name: 3-(hydroxymethyl)cyclobutan-1-one

This technical guide provides a comprehensive overview of 3-(hydroxymethyl)cyclobutanone, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a substituted cyclobutanone with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] The presence of both a ketone and a primary alcohol functional group makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 183616-18-4 | [1][2] |

| IUPAC Name | 3-(hydroxymethyl)cyclobutan-1-one | [1] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| SMILES | O=C1CC(CO)C1 | [1] |

| InChI | 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | [2] |

| InChIKey | NPBDXRSQLIOUGJ-UHFFFAOYSA-N | [2] |

Synthesis

One common strategy for the formation of the cyclobutane ring is the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. Subsequent functional group manipulations would then be required to introduce the hydroxymethyl group at the 3-position.

Another general approach involves the ring expansion of a corresponding cyclopropanemethanol derivative. This can be achieved through various rearrangement reactions, often mediated by acid or a Lewis acid catalyst.

A plausible synthetic workflow for obtaining this compound could involve the protection of a suitable precursor, followed by the formation of the cyclobutanone ring, and subsequent deprotection and modification of the side chain to yield the desired product.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of cyclobutanone from cyclopropylcarbinol have been described in Organic Syntheses.[4] This procedure involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation to cyclobutanone. While not a direct synthesis of the title compound, this protocol provides a foundational method for the preparation of the core cyclobutanone scaffold.

Synthesis of Cyclobutanone from Cyclopropylcarbinol:

Step 1: Rearrangement of Cyclopropylcarbinol to Cyclobutanol

-

In a round-bottomed flask equipped with a reflux condenser, place 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g of cyclopropylcarbinol.

-

Reflux the reaction mixture for approximately 100 minutes. The formation of cyclobutanol, which is partially soluble in water, will be observed as a separate layer.

Step 2: Oxidation of Cyclobutanol to Cyclobutanone

-

To the reaction mixture from Step 1, add an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g of oxalic acid dihydrate.

-

Stir the heterogeneous mixture for about 15 minutes to saturate the solution with oxalic acid.

-

Cool the mixture to 10-15 °C using an ice bath.

-

Slowly add a solution of 162 g of chromium trioxide in 250 mL of water dropwise, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue stirring for a short period.

-

Extract the reaction mixture with four 200-mL portions of methylene chloride.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate, and filter.

-

Concentrate the filtrate by distillation to obtain crude cyclobutanone.

-

Purify the crude product by fractional distillation to yield pure cyclobutanone.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals for the methylene protons of the hydroxymethyl group, the methine proton to which the hydroxymethyl group is attached, and the methylene protons of the cyclobutane ring.

-

¹³C NMR: The spectrum should exhibit a signal for the carbonyl carbon, the carbon bearing the hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the methylene carbons of the cyclobutane ring.

-

IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1780 cm⁻¹ for a four-membered ring ketone, and a broad absorption for the hydroxyl (O-H) stretching vibration of the alcohol group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups, such as the hydroxymethyl group or water.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways directly involving this compound, the cyclobutane moiety is present in a variety of biologically active natural products.[5] Some cyclobutane-containing compounds have shown potential as protease inhibitors, which could have applications in various disease therapies. The strained four-membered ring of cyclobutanones makes the carbonyl carbon more electrophilic, a feature that can be exploited in the design of enzyme inhibitors.

A hypothetical mechanism of action for a cyclobutanone-based inhibitor could involve the nucleophilic attack of an active site residue of a target enzyme on the electrophilic carbonyl carbon of the cyclobutanone ring. This could lead to the formation of a covalent adduct, thereby inactivating the enzyme.

Caption: A hypothetical pathway for enzyme inhibition by a cyclobutanone derivative.

Further research is needed to explore the specific biological activities and potential therapeutic applications of this compound and its derivatives.

References

The Emergence of a Versatile Building Block: A Technical Guide to 3-(Hydroxymethyl)cyclobutanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic utility of 3-(hydroxymethyl)cyclobutanone, a valuable four-membered ring building block in modern organic chemistry. Its unique structural features, combining a reactive ketone functionality with a primary alcohol, have positioned it as a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Discovery and Early Synthesis

While the precise moment of discovery of this compound is not extensively documented in a singular, seminal publication, its emergence as a synthetic intermediate can be traced through the broader development of cyclobutane chemistry. The inherent ring strain of the cyclobutane core makes it a synthetically attractive motif, and methods to construct this framework have been a subject of considerable research.

One of the efficient and now common methods for the synthesis of the this compound scaffold involves the [2+2] cycloaddition reaction. This powerful strategy allows for the direct formation of the four-membered ring. Specifically, the reaction of an appropriate allene with formaldehyde or its synthetic equivalents can lead to the formation of this compound derivatives, often in their protected acetal forms.[1] By the early 2000s, this compound, in its ketal-protected form, was utilized as a readily available starting material in multi-step syntheses, indicating its accessibility and established presence in the synthetic chemist's toolbox.[1]

Another fundamental approach to 3-substituted cyclobutanones involves the derivatization of 3-oxocyclobutanecarboxylic acid. This precursor allows for the introduction of the hydroxymethyl group through reduction of the carboxylic acid functionality.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. Below are detailed protocols for two key methods.

Synthesis via [2+2] Cycloaddition of an Allene and a Formaldehyde Acetal

This method provides an efficient route to a protected form of this compound.

Experimental Protocol:

-

Reaction Setup: A solution of a suitable allene (e.g., 1,1-dimethoxyallene) in an inert solvent such as dichloromethane is cooled to -78 °C under an inert atmosphere.

-

Reagent Addition: A Lewis acid catalyst (e.g., boron trifluoride etherate) is added, followed by the slow addition of a formaldehyde acetal (e.g., 2-benzyloxy-1,1-dimethoxyethane).

-

Reaction and Quenching: The reaction mixture is stirred at low temperature for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, a this compound acetal, is purified by column chromatography.

Synthesis via Reduction of 3-Oxocyclobutanecarboxylic Acid

This approach utilizes a commercially available starting material to access the target molecule.

Experimental Protocol:

-

Starting Material: 3-Oxocyclobutanecarboxylic acid is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reducing Agent: A reducing agent capable of selectively reducing the carboxylic acid in the presence of the ketone (often after protection of the ketone) is added. For instance, the ketone can be protected as a ketal, followed by reduction of the carboxylic acid with a reagent like lithium aluminum hydride.

-

Reaction and Quenching: The reaction is typically carried out at 0 °C to room temperature. Upon completion, the reaction is carefully quenched with water and an aqueous base.

-

Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Deprotection of the ketone, if necessary, followed by purification by chromatography or distillation yields this compound.

Quantitative Data on Synthetic Routes

The efficiency of the synthetic routes to this compound and its derivatives can be compared based on reported yields and reaction conditions.

| Synthetic Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| [2+2] Cycloaddition (for acetal) | Allene, Formaldehyde Acetal | Lewis Acid | Dichloromethane | -78 to rt | 60-80 | [1] |

| Reduction of 3-Oxocyclobutanecarboxylic Acid | 3-Oxocyclobutanecarboxylic Acid (ketal protected) | LiAlH₄ | THF | 0 to rt | 70-90 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of 3-hydroxy-cyclobutanone typically shows characteristic signals for the methylene protons of the ring, a multiplet for the methine proton attached to the hydroxyl-bearing carbon, and signals for the hydroxymethyl group.[2]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, as well as signals for the carbons of the cyclobutane ring and the hydroxymethyl group.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1780 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a cyclobutanone derivative.

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical transformations.

Synthesis of Nucleoside Analogues

A significant application of this compound is in the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents.[3] The cyclobutane ring acts as a mimic of the furanose sugar in natural nucleosides.

Logical Workflow for Nucleoside Analogue Synthesis:

Caption: Synthetic pathway to carbocyclic nucleosides.

In a typical synthetic sequence, the hydroxyl and ketone groups of this compound are first protected. The cyclobutane ring is then functionalized to allow for the coupling reaction with a desired nucleobase. Finally, deprotection yields the target carbocyclic nucleoside analogue.

Elaboration to Other Functionalized Cyclobutanes

The ketone and alcohol functionalities of this compound provide handles for a variety of chemical transformations, leading to a diverse range of substituted cyclobutane derivatives.

Reaction Pathway Diagram:

Caption: Key transformations of this compound.

For instance, the primary alcohol can be oxidized to an aldehyde, providing a substrate for further carbon-carbon bond-forming reactions. Conversely, the ketone can be reduced to a secondary alcohol, leading to diol derivatives. The ketone also undergoes reactions such as Wittig olefination to introduce exocyclic double bonds.

Conclusion

This compound has solidified its position as a valuable and versatile building block in organic synthesis. Its efficient preparation through methods like [2+2] cycloadditions and its utility in constructing complex molecular architectures, particularly in the synthesis of medicinally important carbocyclic nucleosides, underscore its significance. The ongoing exploration of new reactions and applications of this and other substituted cyclobutanes will undoubtedly continue to enrich the field of organic synthesis and drug discovery.

References

The Stereochemical Landscape of Substituted Cyclobutanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutanones are pivotal four-membered carbocyclic scaffolds in organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures and bioactive compounds. Their inherent ring strain dictates their reactivity and provides a unique platform for stereocontrolled transformations. A comprehensive understanding of the stereochemistry of substituted cyclobutanones is paramount for the rational design of synthetic routes and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core principles governing the stereochemistry of these intriguing molecules, with a focus on stereoselective synthetic methodologies and conformational analysis. The puckered nature of the cyclobutane ring, often described as a "butterfly" conformation, plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions. This non-planar geometry minimizes torsional strain by offsetting substituents, thereby influencing the facial selectivity of nucleophilic additions and other transformations.

The conformational flexibility of the cyclobutane ring allows for the interconversion between different puckered forms, a dynamic process that can be influenced by the nature and position of substituents. This conformational landscape is a key determinant of the stereochemical course of reactions.

Stereoselective Synthesis of Substituted Cyclobutanones

The controlled introduction of stereocenters on the cyclobutanone core is a central theme in their application. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Stereoselective Reductions

The reduction of prochiral 3-substituted cyclobutanones is a fundamental transformation that has been extensively studied to understand the factors governing facial selectivity. The inherent puckering of the cyclobutane ring directs the incoming hydride reagent to the less sterically hindered face, often leading to a high preference for the cis isomer.

| Entry | Substituent (R) | Reducing Agent | Solvent | Temp (°C) | cis:trans Ratio[1][2][3] |

| 1 | Phenyl | NaBH₄ | MeOH | 25 | >95:5 |

| 2 | Phenyl | LiAlH₄ | THF | 0 | >95:5 |

| 3 | Benzyloxy | NaBH₄ | MeOH | -78 | 98:2 |

| 4 | Benzyloxy | L-Selectride® | THF | -78 | >99:1 |

Organocatalyzed Aldol Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclobutanones. Proline and its derivatives are effective catalysts for the aldol reaction of cyclobutanone with various aldehydes, affording chiral β-hydroxy cyclobutanones with high stereocontrol.

| Entry | Aldehyde | Catalyst | Additive | Solvent | Yield (%) | dr | ee (%) |

| 1 | 4-Nitrobenzaldehyde | (S)-Proline | - | DMSO | 85 | 95:5 | 99 |

| 2 | Benzaldehyde | (S)-Diphenylprolinol silyl ether | - | Toluene | 92 | 90:10 | 98 |

| 3 | Isovaleraldehyde | (S)-Proline | - | NMP | 78 | 88:12 | 97 |

[2+2] Cycloadditions

The [2+2] cycloaddition reaction is a cornerstone for the synthesis of the cyclobutane framework itself. The use of chiral catalysts or auxiliaries allows for the enantioselective construction of substituted cyclobutanones from ketenes and alkenes.

| Entry | Ketene Precursor | Alkene | Catalyst/Auxiliary | Solvent | Yield (%) | ee (%) |

| 1 | Dichloroketene | Styrene | Chiral Lewis Acid | CH₂Cl₂ | 75 | 92 |

| 2 | Phenylacetyl chloride | Ethyl vinyl ether | Chiral Amine | Toluene | 88 | 95 |

| 3 | Benzyloxyketene | Cyclopentadiene | Evans Auxiliary | CH₂Cl₂ | 82 | >98 (de) |

Experimental Protocols

General Procedure for Stereoselective Reduction of 3-Substituted Cyclobutanones[1][2][3]

To a solution of the 3-substituted cyclobutanone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the reducing agent (1.2 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at the same temperature for 1-4 hours until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched by the slow addition of water (5 mL) and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclobutanol. The cis:trans ratio is determined by ¹H NMR analysis of the crude reaction mixture.

General Procedure for Organocatalyzed Aldol Reaction of Cyclobutanone

In a vial, the aldehyde (0.5 mmol), the chiral catalyst (20 mol%), and the specified solvent (1.0 mL) are combined. Cyclobutanone (1.0 mmol) is then added, and the mixture is stirred at the indicated temperature for 24-72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

General Procedure for Catalytic Asymmetric [2+2] Cycloaddition

To a solution of the chiral catalyst (10 mol%) in the designated solvent at the specified temperature, the alkene (1.2 mmol) is added. A solution of the ketene precursor (1.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol) in the same solvent is then added dropwise over a period of 1-2 hours. The reaction is stirred for an additional 2-12 hours at the same temperature. The reaction mixture is then quenched, worked up, and purified by column chromatography. The enantiomeric excess of the cyclobutanone product is determined by chiral HPLC or GC analysis.

Stereochemical Analysis

The unambiguous determination of the relative and absolute stereochemistry of substituted cyclobutanones is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the cyclobutane ring. The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, which in turn is a function of the ring's conformation and the cis/trans relationship of the substituents. Generally, cis protons exhibit a larger coupling constant than trans protons. Nuclear Overhauser Effect (NOE) experiments can provide further evidence for the spatial proximity of protons, aiding in stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. The ability to obtain suitable single crystals is a prerequisite for this technique. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state.

Conclusion

The stereochemistry of substituted cyclobutanones is a rich and complex field with profound implications for organic synthesis and medicinal chemistry. The principles of conformational analysis, coupled with the development of powerful stereoselective synthetic methods, have provided chemists with the tools to control the three-dimensional architecture of these valuable building blocks. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more efficient and elegant approaches to the synthesis of stereochemically defined cyclobutanone derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

Potential applications of cyclobutane-containing molecules in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Cyclobutane-Containing Molecules

The strategic incorporation of small carbocyclic rings into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the cyclobutane moiety, once considered a synthetic curiosity, is experiencing a renaissance. Its unique conformational properties and ability to impart favorable physicochemical attributes have led to its increasing presence in a number of clinical and preclinical drug candidates. This technical guide provides a comprehensive overview of the applications of cyclobutane-containing molecules in drug discovery, with a focus on their synthesis, biological activity, and role as versatile bioisosteres.

The Allure of the Four-Membered Ring: Physicochemical Properties and Medicinal Chemistry Rationale

The cyclobutane ring possesses a unique puckered conformation, deviating from a planar structure to alleviate torsional strain. This three-dimensional character is a key asset in drug design, allowing for more precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The inclusion of a cyclobutane scaffold can lead to several advantageous modifications in a molecule's profile:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[1][3]

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, offering a strategy to enhance a drug's half-life and reduce metabolic clearance.[1]

-

Improved Physicochemical Properties: Introduction of a cyclobutane moiety can modulate lipophilicity and solubility, key parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for various functional groups, including alkenes and aromatic rings. This allows for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.[1][3]

-

Novel Chemical Space: The underutilization of the cyclobutane scaffold in the past means that its incorporation can lead to novel chemical entities with unique intellectual property potential.

Cyclobutane-Containing Molecules in Action: Case Studies

The therapeutic potential of cyclobutane-containing molecules is exemplified by their application in diverse disease areas, from oncology to inflammatory disorders.

Targeting Tubulin with Cyclobutane Analogs of Combretastatin A4

Combretastatin A4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2] However, its clinical utility is hampered by the isomerization of its active cis-stilbene double bond to the inactive trans-isomer. To overcome this liability, researchers have developed cyclobutane-containing analogs that lock the desired conformation.[2]

The following table summarizes the in vitro cytotoxicity of cis- and trans-cyclobutane analogs of Combretastatin A4 against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| cis-Cyclobutane CA-4 Analog | HepG2 (Hepatocarcinoma) | 4.8 |

| SK-N-DZ (Neuroblastoma) | 3.5 | |

| trans-Cyclobutane CA-4 Analog | HepG2 (Hepatocarcinoma) | 7.2 |

| SK-N-DZ (Neuroblastoma) | 6.1 | |

| Combretastatin A4 (CA-4) | HepG2 (Hepatocarcinoma) | 0.003 |

| SK-N-DZ (Neuroblastoma) | 0.002 | |

| Doxorubicin | HepG2 (Hepatocarcinoma) | 0.2 |

| SK-N-DZ (Neuroblastoma) | 0.1 |

Data extracted from Malashchuk et al., J. Mol. Struct., 2020.[2]

While the cyclobutane analogs are less potent than the parent compound, they demonstrate the successful application of the cyclobutane scaffold to address a specific drug design challenge, providing a stable and synthetically accessible alternative.

Zasocitinib: A Selective TYK2 Inhibitor for Immune-Mediated Diseases

Zasocitinib (TAK-279) is an investigational, orally active, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[4] TYK2 plays a crucial role in the signaling of cytokines involved in the pathogenesis of various immune-mediated inflammatory diseases, such as psoriasis and psoriatic arthritis.[4] The cyclobutane moiety in zasocitinib is a key structural feature contributing to its high selectivity for TYK2 over other JAK family members, which is anticipated to result in an improved safety profile.[5]

The following tables summarize the in vitro inhibitory activity of zasocitinib on key signaling pathways and its clinical efficacy in patients with moderate-to-severe plaque psoriasis.

Table 2: In Vitro Inhibition of Cytokine-Induced Signaling Pathways by Zasocitinib

| Pathway | IC50 (nM) |

| IL-23-pSTAT3 | 48.2 |

| Type I IFN-pSTAT3 | 21.6 |

| IL-12-pSTAT4 | 57.0 |

Data extracted from Leit et al., J. Med. Chem., 2023.[6]

Table 3: Clinical Efficacy of Zasocitinib in Plaque Psoriasis (Phase IIb Trial)

| Treatment Group (once daily) | PASI 75 Response at Week 12 (%) | PASI 90 Response at Week 12 (%) | PASI 100 Response at Week 12 (%) |

| Placebo | 6 | 0 | 0 |

| Zasocitinib 2 mg | 18 | 4 | 2 |

| Zasocitinib 5 mg | 44 | 11 | 5 |

| Zasocitinib 15 mg | 68 | 24 | 8 |

| Zasocitinib 30 mg | 67 | 24 | 17 |

Data extracted from Armstrong et al., JAMA Dermatol., 2024.[7]

Experimental Protocols

Synthesis of 1,3-Disubstituted Cyclobutane-Containing Analogs of Combretastatin A4

The synthesis of these analogs involves a multi-step sequence, with the key step being the construction of the cyclobutane ring.[2]

-

Preparation of the Styrene Precursor: Isovanillin is protected with a benzyl group, followed by a Wittig reaction to introduce the vinyl group, yielding the corresponding styrene derivative.

-

[2+2] Cycloaddition: The styrene derivative undergoes a [2+2] cycloaddition with a ketene iminium salt, generated in situ, to form the cyclobutanone intermediate.

-

Addition of the Second Aryl Ring: The cyclobutanone is reacted with a 3,4,5-trimethoxyphenyl organometallic reagent (e.g., organolithium or Grignard reagent) to install the second aromatic ring.

-

Reduction and Deprotection: The resulting tertiary alcohol is reduced, and the benzyl protecting group is removed via hydrogenolysis to yield the final cis and trans isomers, which are then separated by chromatography.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the biological activity of tubulin-targeting agents like the combretastatin analogs.[8]

-

Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

-

Assay Setup: The tubulin solution is added to a 96-well plate. The test compounds, positive controls (e.g., colchicine), and a vehicle control are then added to the respective wells.

-

Initiation and Monitoring of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization. The increase in turbidity (light scattering at 340 nm) or fluorescence (using a fluorescent reporter) is monitored over time using a plate reader.

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the kinetic data. The IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Science: Diagrams and Workflows

JAK-STAT Signaling Pathway and Inhibition by Zasocitinib

Caption: The JAK-STAT signaling pathway and the inhibitory action of zasocitinib on TYK2.

General Workflow for Kinase Inhibitor Drug Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Safety and handling precautions for 3-(hydroxymethyl)cyclobutanone

An In-depth Technical Guide to the Safety and Handling of 3-(hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 135325-34-3). The following sections detail the compound's hazardous properties, recommended handling procedures, and emergency protocols, compiled from available safety data sheets and toxicological literature.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, the compound is considered an irritant to the skin, eyes, and respiratory tract.[1] One source also indicates that it may be toxic if swallowed or inhaled and is suspected of causing cancer.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H301/331: Toxic if swallowed/if inhaled.

-

H312: Harmful in contact with skin.

-

H351: Suspected of causing cancer.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. It is important to note that some data points are not available or may vary between suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H8O2 | ChemicalBook |

| Molecular Weight | 100.12 g/mol | ChemicalBook |

| Appearance | Clear colorless to pale yellow liquid | ChemicalBook |

| Boiling Point | 205 °C | [2] |

| Melting Point | -36 °C | |

| Flash Point | 80.6 °C - 81 °C | [2] |

| Density | 1.16 - 1.163 g/cm³ | [2] |

| Vapor Pressure | 13.5 mmHg (at 55 °C) | |

| Vapor Density | 3.31 | |

| Solubility in Water | Not Available | [1] |

| Autoignition Temperature | 599 °F (315 °C) |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Recommended storage temperature is 2-8°C.[2]

Emergency and First-Aid Procedures

In case of exposure, follow these first-aid measures immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly.

Experimental Protocols

Skin Irritation/Corrosion Test (based on OECD Guideline 439)

This in vitro test uses reconstructed human epidermis to assess the skin irritation potential of a substance.

-

Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Application: The test substance is applied topically to the tissue surface.

-

Incubation: Tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is measured, typically using an MTT assay. A reduction in viability below a certain threshold indicates irritation potential.

Serious Eye Damage/Eye Irritation Test (based on OECD Guideline 492)

This in vitro test uses reconstructed human cornea-like epithelium to assess eye irritation potential.

-

Preparation: Reconstructed human cornea-like epithelium tissues are equilibrated.

-

Application: The test substance is applied to the epithelial surface.

-

Incubation: Tissues are incubated for a specified time.

-

Viability Measurement: Tissue viability is determined using methods like MTT. A significant decrease in viability suggests a potential for eye irritation.

Acute Oral Toxicity Test (based on OECD Guideline 423)

This in vivo test provides information on the health hazards from a single oral exposure.

-

Animal Selection: Typically, rats of a single sex are used.

-

Dosing: The substance is administered orally in a stepwise procedure with a small group of animals at each step.

-

Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.

-

Endpoint: The results are used to classify the substance based on its acute oral toxicity.

Determination of Boiling Point (General Method)

-

Apparatus: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The test tube is attached to a thermometer.

-

Heating: The apparatus is heated in a liquid bath.

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

Determination of Melting Point (General Method)

-

Sample Preparation: A small amount of the solid compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated slowly.

-

Observation: The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point range.

Potential Biological Mechanisms of Toxicity

Specific signaling pathways for this compound are not well-documented. However, as a ketone and a potential irritant, its toxicity may be understood through the general mechanisms of related compounds.

Irritation Mechanisms

Chemical irritants can induce a localized inflammatory response. For skin irritation, this can involve the release of pro-inflammatory cytokines from keratinocytes.[3] In the case of eye irritation, chemical exposure can lead to an inflammatory cascade, potentially involving factors like tumor necrosis factor-alpha (TNF-α), which can cause damage to ocular tissues.[4]

Reactivity of Aldehydes and Ketones

Aldehydes and ketones are reactive carbonyl compounds that can be toxic.[5] Their electrophilic carbonyl carbon can react with biological nucleophiles, such as primary nitrogen groups on lysine residues in proteins.[6][7] This can lead to the formation of adducts and Schiff bases, disrupting protein function and cellular processes.[7] While ketones are generally less reactive than aldehydes, this reactivity is a potential mechanism of toxicity.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safety and handling of this compound.

Caption: General Handling Workflow

Caption: First-Aid Response Flowchart

Caption: Potential Irritation Signaling Cascade

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-(HYDROXYMETHYL)CYCLOBUTAN-1-ONE | 183616-18-4 [chemicalbook.com]

- 3. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]

- 5. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-(Hydroxymethyl)cyclobutanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-(hydroxymethyl)cyclobutanone derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to their strained four-membered ring system and functional handles that allow for further molecular elaboration. The methodologies presented herein focus on achieving high stereocontrol, a critical aspect for the development of chiral therapeutic agents.

Introduction

Chiral cyclobutane scaffolds are prevalent in a variety of natural products and biologically active molecules. The inherent ring strain of the cyclobutane core provides unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. The this compound framework, in particular, offers a ketone for further modification and a primary alcohol for derivatization, making it a versatile synthetic intermediate. The stereochemistry at the C1 and C3 positions is crucial for the biological activity of downstream compounds, necessitating synthetic routes that offer precise control over the three-dimensional arrangement of these functional groups.

This guide outlines three primary strategies for the stereoselective synthesis of this compound derivatives:

-

Stereoselective Reduction of a 3-Substituted Cyclobutanone Precursor: This approach involves the asymmetric reduction of a prochiral 3-acyl or 3-alkoxycarbonylcyclobutanone to establish the desired stereocenter at the hydroxymethyl group.

-

Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde: This method introduces the hydroxymethyl group through a carbon-carbon bond-forming reaction, where stereoselectivity is induced by a chiral catalyst.

-

[2+2] Cycloaddition Reactions: This strategy involves the construction of the cyclobutane ring from acyclic precursors in a stereocontrolled manner.

Data Presentation

The following table summarizes quantitative data for representative stereoselective transformations relevant to the synthesis of this compound derivatives, based on analogous systems found in the literature.

| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Asymmetric Reduction | 3-Oxocyclobutanecarbonitrile | (S)-CBS-Oxazaborolidine | (S)-3-Hydroxycyclobutanecarbonitrile | 93 | - | 91 |

| Diastereoselective Reduction | 3-Substituted Cyclobutanone | NaBH₄ | cis-3-Substituted Cyclobutanol | >90 | >10:1 (cis:trans) | - |

| Asymmetric Aldol Reaction | Aldehyde | Proline Derivative | β-Hydroxy Aldehyde | 91->99 | 19:1 to 24:1 (anti:syn) | >99 |

Experimental Protocols

Strategy 1: Stereoselective Reduction of a 3-Substituted Cyclobutanone Precursor

This strategy is a robust and well-documented approach for the synthesis of chiral alcohols. The following protocol is adapted from the asymmetric reduction of 3-oxocyclobutanecarbonitrile and can be applied to 3-formylcyclobutanone or an ester derivative of cyclobutanone-3-carboxylic acid.[1]

Protocol 1: Asymmetric Reduction of 3-Formylcyclobutanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst.

Materials:

-

3-Formylcyclobutanone

-

(S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

-

Borane Addition: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 3-formylcyclobutanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched this compound.

Strategy 2: Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde

The asymmetric aldol reaction of an aldehyde or ketone with formaldehyde is a direct method for introducing a hydroxymethyl group.[2][3] This reaction can be catalyzed by chiral organocatalysts, such as proline and its derivatives, to achieve high enantioselectivity.[4]

Protocol 2: Organocatalyzed Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde

This protocol outlines a general procedure for the enantioselective hydroxymethylation of cyclobutanone.

Materials:

-

Cyclobutanone

-

Paraformaldehyde or Formalin solution

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of cyclobutanone (1.0 eq) in DMSO or DMF, add (S)-proline (0.2 eq).

-

Formaldehyde Addition: Add paraformaldehyde (2.0 eq) or an aqueous solution of formaldehyde (formalin).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched this compound.

Strategy 3: [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions provide a powerful tool for the construction of cyclobutane rings from readily available starting materials. The stereochemistry of the final product can often be controlled by the geometry of the starting alkenes and the reaction conditions. Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes are particularly effective for the synthesis of cyclobutanones.[5][6][7]

Protocol 3: Conceptual Workflow for [2+2] Cycloaddition to form a this compound Precursor

Reactants:

-

A ketene precursor (e.g., an acyl chloride) bearing a protected hydroxymethyl group.

-

An allene or an alkene.

General Steps:

-

Ketene Generation: The ketene is generated in situ from the acyl chloride precursor by treatment with a non-nucleophilic base (e.g., triethylamine).

-

Cycloaddition: The generated ketene undergoes a [2+2] cycloaddition with the allene or alkene in a suitable solvent at an appropriate temperature. The stereochemical outcome is influenced by the substituents on both the ketene and the alkene.

-

Deprotection: Following the cycloaddition and purification of the resulting cyclobutanone, the protecting group on the hydroxymethyl moiety is removed under appropriate conditions to yield the final product.

Mandatory Visualizations

Caption: Experimental workflow for the asymmetric reduction of 3-formylcyclobutanone.

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

Application Notes and Protocols for Enzymatic and Biocatalytic Routes to Chiral 3-(Hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-(hydroxymethyl)cyclobutanone is a valuable building block in the synthesis of various pharmaceutical compounds due to its rigid, stereodefined four-membered ring structure. The precise stereochemistry of this intermediate is often critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical methods for obtaining enantiomerically pure cyclobutanone derivatives can be challenging, often requiring multiple steps, chiral auxiliaries, or expensive catalysts. Enzymatic and biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild reaction conditions, thus aligning with the principles of green chemistry.[1][2]

This document provides detailed application notes and experimental protocols for two primary enzymatic strategies for the synthesis of chiral this compound:

-

Kinetic Resolution of Racemic this compound using Lipases.

-

Asymmetric Reduction of a Prochiral Precursor using Ketoreductases.

While specific literature with detailed protocols for the target molecule is emerging, the following sections are built upon established methodologies for structurally analogous compounds, providing a strong foundation for researchers to develop robust synthetic routes.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases are particularly versatile for this purpose, as they can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated chromatographically.

Data Presentation: Performance of Lipases in the Resolution of Analogous Substrates

While direct experimental data for the kinetic resolution of racemic this compound is not extensively published, the following table summarizes the performance of various lipases in the kinetic resolution of the structurally similar rac-3-(hydroxymethyl)cyclohexanone. This data serves as a valuable starting point for enzyme selection.

| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Porcine Pancreatic Lipase (PPL-II) | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | tert-Butyl methyl ether (TBME) | (R)-3-(acetoxymethyl)cyclohexanone | 39 | 75 |

| Pseudomonas fluorescens Lipase (PFL) | Vinyl acetate | tert-Butyl methyl ether (TBME) | (R)-3-(acetoxymethyl)cyclohexanone | 57 | 52 |

Data adapted from studies on the kinetic resolution of rac-3-(hydroxymethyl)cyclohexanone and serves as a guide for enzyme selection for the cyclobutanone analogue.[3]

Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol is adapted from the successful resolution of rac-3-(hydroxymethyl)cyclohexanone and is proposed as a starting point for the kinetic resolution of rac-3-(hydroxymethyl)cyclobutanone.[3]

Materials:

-

Racemic this compound

-

Selected Lipase (e.g., Porcine Pancreatic Lipase or Pseudomonas cepacia Lipase)

-

Vinyl acetate

-

Anhydrous tert-Butyl methyl ether (TBME) or Diisopropyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of racemic this compound (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).

-

Add vinyl acetate (5.0 mmol) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography (GC or HPLC).

-

Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting acetylated product and the unreacted alcohol by silica gel column chromatography.

Asymmetric Reduction of 3-Oxocyclobutanecarbaldehyde using Ketoreductases

The asymmetric reduction of a prochiral ketone is a powerful strategy to directly obtain a chiral alcohol with high enantiomeric excess. For the synthesis of chiral this compound, a suitable precursor would be 3-oxocyclobutanecarbaldehyde. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with the use of a cofactor such as NADH or NADPH.

Data Presentation: Performance of Biocatalysts in Analogous Reductions

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Baker's Yeast (S. cerevisiae) | 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | >99 |

| Candida parapsilosis | N-(3-oxobutyl)morpholine | (S)-N-(3-hydroxybutyl)morpholine | 99 | >99 |

| Recombinant E. coli (expressing KRED and GDH) | 1-Boc-3-piperidinone | (S)-N-Boc-3-hydroxypiperidine | 96.2 | >99 |

Data from analogous biocatalytic reductions, indicating the potential for high stereoselectivity in the reduction of cyclic ketones.[4]

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol provides a general procedure for the whole-cell biocatalytic reduction of a prochiral ketone, which can be adapted for the reduction of 3-oxocyclobutanecarbaldehyde.

Materials:

-

3-Oxocyclobutanecarbaldehyde (prochiral substrate)

-

Baker's Yeast (Saccharomyces cerevisiae) or a selected microorganism known for its reductase activity

-

Glucose (as a carbon source and for cofactor regeneration)

-

Yeast extract and peptone (for growth medium)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate for extraction

-

Standard laboratory glassware, incubator, and centrifuge

Procedure:

-

Cell Culture: Prepare a culture of the selected microorganism (e.g., Baker's yeast) in a suitable growth medium (e.g., YPD) and incubate until it reaches the desired cell density.

-

Biotransformation Setup: Harvest the cells by centrifugation and resuspend them in a phosphate buffer containing glucose.

-

Substrate Addition: Dissolve the 3-oxocyclobutanecarbaldehyde in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and add it to the cell suspension.

-

Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or GC/HPLC.

-

Work-up: Once the reaction is complete, remove the cells by centrifugation.

-

Extraction: Extract the supernatant with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral this compound by silica gel column chromatography.

Visualizations

Caption: Overview of enzymatic routes to chiral this compound.

Caption: Workflow for lipase-catalyzed kinetic resolution.

References

Protecting group strategies for the hydroxyl and ketone functionalities of 3-(hydroxymethyl)cyclobutanone

Application Notes and Protocols: Protecting Group Strategies for 3-(Hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the hydroxyl and ketone functionalities of this compound. The strategies outlined herein are essential for multi-step syntheses where selective reaction at other parts of the molecule is required.

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[1] For a molecule such as this compound, which contains both a primary alcohol and a ketone, a well-designed protecting group strategy is crucial for achieving the desired chemical transformations with high yield and selectivity.

Two common and effective strategies for the protection of this compound are:

-

Selective Protection of the Hydroxyl Group: The primary hydroxyl group can be selectively protected in the presence of the ketone, typically as a silyl ether. This is often the first step when subsequent reactions target the ketone functionality.

-

Protection of the Ketone Functionality: The ketone can be protected as a ketal, which is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases that would otherwise react with the ketone.

-

Orthogonal Protection Strategy: For maximum synthetic flexibility, both the hydroxyl and ketone groups can be protected with groups that can be removed under different conditions. This is known as an orthogonal protection strategy, allowing for the selective deprotection and reaction of either functional group while the other remains protected.[2]

Selective Protection of the Hydroxyl Group as a Silyl Ether

The primary hydroxyl group of this compound can be selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol over the ketone.

Quantitative Data Summary: Silylation of Primary Alcohols

| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |

| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | 85-95 | [3] |

| TBDMS | TBDMS-Cl, Et3N, DMAP, CH2Cl2, rt | ~93 | [3] |

| TIPS | TIPS-Cl, Imidazole, DMF, rt | 80-90 | General Knowledge |

Experimental Workflow: Silylation of this compound

Caption: Workflow for the silylation of the hydroxyl group.

Protocol 2.1: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone

Materials:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound in anhydrous DMF, add imidazole and stir at room temperature until all the imidazole has dissolved.

-

Add TBDMS-Cl in one portion and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone as a colorless oil.

Protection of the Ketone as an Ethylene Ketal

The ketone functionality of this compound can be protected as a cyclic ketal using ethylene glycol. This reaction is typically acid-catalyzed, and the resulting ketal is stable to a wide range of nucleophilic and basic conditions.

Quantitative Data Summary: Ketalization of Ketones

| Substrate | Reagents and Conditions | Typical Yield (%) | Reference |

| Cyclopentanone | Ethylene glycol, p-TsOH, Benzene, reflux | ~62 | [4] |

| 2-Bromo-2-cyclopentenone | Ethylene glycol, p-TsOH, Benzene, reflux | 80 | [5] |

| General Ketones | Ethylene glycol, p-TsOH, Toluene, reflux | >90 | General Knowledge |

Experimental Workflow: Ketalization of this compound

Caption: Workflow for the protection of the ketone group.

Protocol 3.1: Synthesis of this compound Ethylene Ketal

Materials:

-

This compound (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, and a catalytic amount of p-TsOH·H₂O in toluene.

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ethylene ketal of this compound.

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[3] For this compound, a common orthogonal approach is to protect the hydroxyl group as a TBDMS ether and the ketone as an ethylene ketal. The TBDMS group is labile to fluoride ions, while the ketal is stable under these conditions but can be removed with aqueous acid.

Experimental Workflow: Orthogonal Protection and Deprotection

Caption: Orthogonal protection and selective deprotection workflow.

Protocol 4.1: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone Ethylene Ketal

This synthesis is a two-step procedure starting from this compound, first protecting the hydroxyl group as described in Protocol 2.1 , followed by the protection of the ketone as described in Protocol 3.1 .

Protocol 4.2: Selective Deprotection of the TBDMS Ether

Materials:

-

3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone ethylene ketal (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the doubly protected starting material in anhydrous THF at room temperature.

-

Add the TBAF solution dropwise and stir the mixture.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield this compound ethylene ketal.

Protocol 4.3: Selective Deprotection of the Ethylene Ketal

Materials:

-

3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone ethylene ketal (1.0 eq)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the doubly protected starting material in acetone.

-

Add a catalytic amount of 1 M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone.

Conclusion

The protection of the hydroxyl and ketone functionalities of this compound can be achieved with high efficiency and selectivity using silyl ether and ketal protecting groups. The implementation of an orthogonal protection strategy provides the synthetic flexibility required for the elaboration of this versatile building block into more complex target molecules. The protocols provided herein serve as a guide for researchers in the planning and execution of their synthetic routes.

References

- 1. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Use of 3-(Hydroxymethyl)cyclobutanone in the Synthesis of Natural Products and Key Intermediates

For Researchers, Scientists, and Drug Development Professionals